molecular formula C20H16N2O3S B244124 N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]thiophene-2-carboxamide

N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]thiophene-2-carboxamide

Cat. No. B244124
M. Wt: 364.4 g/mol
InChI Key: DNZKRHFQUIUMCE-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]thiophene-2-carboxamide, also known as BMVC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMVC belongs to the class of benzoxazole derivatives and has been synthesized using a multistep process.

Mechanism of Action

The exact mechanism of action of N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]thiophene-2-carboxamide is not fully understood, and further research is required to elucidate its mode of action. However, studies have suggested that N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]thiophene-2-carboxamide may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]thiophene-2-carboxamide has been reported to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial activities. N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]thiophene-2-carboxamide has also been shown to inhibit the growth of certain cancer cell lines and induce apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]thiophene-2-carboxamide in lab experiments include its synthetic accessibility, high yield, and potential applications in various fields. However, the limitations of using N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]thiophene-2-carboxamide include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]thiophene-2-carboxamide, including:
1. Further elucidation of the mechanism of action of N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]thiophene-2-carboxamide in inflammation and cancer.
2. Exploration of the potential applications of N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]thiophene-2-carboxamide as a fluorescent probe for the detection of metal ions.
3. Investigation of the potential use of N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]thiophene-2-carboxamide as a material for organic light-emitting diodes.
4. Development of more efficient and sustainable synthesis methods for N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]thiophene-2-carboxamide.
5. Evaluation of the toxicity and safety of N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]thiophene-2-carboxamide for potential use in medicinal applications.
In conclusion, N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]thiophene-2-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]thiophene-2-carboxamide have been discussed in this paper. Further research is required to fully elucidate the potential of N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]thiophene-2-carboxamide in various fields.

Synthesis Methods

N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]thiophene-2-carboxamide has been synthesized using a multistep process that involves the condensation of 5-methyl-2-aminobenzoxazole with 4-hydroxybenzaldehyde to form a Schiff base. The Schiff base is then reacted with 2-bromo-5-methylthiophene-3-carboxylic acid to form the final product N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]thiophene-2-carboxamide. The synthesis of N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]thiophene-2-carboxamide has been reported in various research articles, and the yield of the final product has been optimized using different reaction conditions.

Scientific Research Applications

N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]thiophene-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]thiophene-2-carboxamide has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]thiophene-2-carboxamide has also been explored for its potential use as a fluorescent probe for the detection of metal ions and as a material for organic light-emitting diodes.

properties

Molecular Formula

C20H16N2O3S

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]thiophene-2-carboxamide

InChI

InChI=1S/C20H16N2O3S/c1-11-5-6-16-15(8-11)22-20(25-16)14-10-13(9-12(2)18(14)23)21-19(24)17-4-3-7-26-17/h3-10,22H,1-2H3,(H,21,24)/b20-14+

InChI Key

DNZKRHFQUIUMCE-XSFVSMFZSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)O/C(=C/3\C=C(C=C(C3=O)C)NC(=O)C4=CC=CS4)/N2

SMILES

CC1=CC2=C(C=C1)OC(=C3C=C(C=C(C3=O)C)NC(=O)C4=CC=CS4)N2

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C3C=C(C=C(C3=O)C)NC(=O)C4=CC=CS4)N2

Origin of Product

United States

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